

# Nispomeben Demonstrates Potential in Painful Diabetic Neuropathy, Phase 2b Topline Data Awaited

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nispomeben |           |
| Cat. No.:            | B14078341  | Get Quote |

Basel, Switzerland – **Nispomeben** (formerly known as NRD.E1 or NRD135S.E1), a novel, orally administered, non-opioid small molecule, has shown promising results in a Phase 2a clinical trial for the treatment of painful diabetic neuropathy (PDN). Developed by Novaremed AG, the investigational drug is currently undergoing a larger Phase 2b study, with topline results anticipated in November 2025.[1] This guide provides a comprehensive comparison of **Nispomeben** versus placebo based on available clinical trial data and outlines the experimental protocols for its evaluation.

# **Efficacy in Phase 2a Clinical Trials**

A Phase 2a proof-of-concept, randomized, double-blind, placebo-controlled, dose-finding study has been completed, evaluating the efficacy and safety of **Nispomeben** in patients with moderate to severe PDN.[1] The study, which enrolled 88 patients, demonstrated clinically meaningful reductions in pain over a 3-week treatment period.[2][3][4][5][6]

The primary endpoint was the change in the weekly mean of the daily average Numerical Rating Scale (NRS) pain intensity from a single-blind placebo run-in week to the third week of treatment.[6] The 40 mg/day dose of **Nispomeben** showed a placebo-corrected pain reduction of 0.82 on the NRS (p=0.034).[2][3][4][6] While these results are clinically relevant, they narrowly missed the pre-specified p-value of 0.016, which was adjusted for multiplicity.[2][3][4] A post-hoc analysis from the initial wash-out baseline to week 3 revealed a more pronounced placebo-corrected treatment effect of 1.46 NRS points for the 40 mg/day dose.[6]



Table 1: Summary of Efficacy Data from Phase 2a Trial of **Nispomeben** vs. Placebo in Painful Diabetic Neuropathy

| Outcome<br>Measure | Nispomeben<br>(10 mg/day) | Nispomeben<br>(40 mg/day) | Nispomeben<br>(150 mg/day) | Placebo |
|--------------------|---------------------------|---------------------------|----------------------------|---------|
| Primary            |                           |                           |                            |         |
| Endpoint: Placebo- |                           |                           |                            |         |
| Corrected          | -                         | -0.82                     | -0.66                      | -       |
| Change in NRS      |                           |                           |                            |         |
| Pain Score (from   |                           |                           |                            |         |
| run-in)            |                           |                           |                            |         |
| p-value            | -                         | 0.034                     | 0.061                      | -       |
| Post-Hoc:          |                           |                           |                            |         |
| Placebo-           |                           |                           |                            |         |
| Corrected          |                           | -1.46                     | -1.20                      | -       |
| Change in NRS      | -                         |                           |                            |         |
| Pain Score (from   |                           |                           |                            |         |
| baseline)          |                           |                           |                            |         |

NRS: Numerical Rating Scale. The primary endpoint narrowly missed the pre-specified p-value of 0.016 due to multiplicity adjustment.

# **Safety and Tolerability Profile**

Throughout the Phase 2a trial, **Nispomeben** was found to be well-tolerated.[1][6] There were no serious, severe, or dose-related adverse events reported.[1] Notably, no subjects discontinued the study due to treatment-emergent adverse events.[2][4] The most frequently reported adverse event in the **Nispomeben** group, occurring in more than two patients and more often than in the placebo group, was headache.[6] Importantly, the study found no evidence of abuse, dependence, or withdrawal symptoms associated with **Nispomeben**.[1]

## **Mechanism of Action**







**Nispomeben** operates through a novel mechanism of action that distinguishes it from existing pain therapies.[1] It does not bind to opioid receptors.[1] Preclinical data indicate that **Nispomeben** decreases the phosphorylation of Y-507 of Lyn kinase.[7] This kinase is implicated in the upregulation of the P2X4 purinergic receptor, which plays a critical role in pain processing within the central nervous system.[7]













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. News September 2, 2025 | Novaremed [novaremed.com]
- 2. News June 23, 2022 | Novaremed [novaremed.com]
- 3. swissbiotech.org [swissbiotech.org]
- 4. novaremed.com [novaremed.com]
- 5. Novaremed Announces Publication of Phase 1 and Phase 2a Study Data With NRD.E1 Demonstrating the Potential of This Investigational Non-opioid Pain Treatment | Business Wire [via.tt.se]







- 6. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Home | Novaremed [novaremed.com]
- To cite this document: BenchChem. [Nispomeben Demonstrates Potential in Painful Diabetic Neuropathy, Phase 2b Topline Data Awaited]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14078341#nispomeben-versus-placebo-in-painful-diabetic-neuropathy-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com